molecular formula C12H9ClN2O B5525025 N-(3-chlorophenyl)pyridine-4-carboxamide

N-(3-chlorophenyl)pyridine-4-carboxamide

Cat. No.: B5525025
M. Wt: 232.66 g/mol
InChI Key: OPWMFMHXJKJGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)pyridine-4-carboxamide is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a carboxamide group, which is further linked to a 3-chlorophenyl moiety. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The chlorine atom on the phenyl ring enhances lipophilicity and influences intermolecular interactions, while the pyridine-carboxamide core provides a versatile scaffold for binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-(3-chlorophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWMFMHXJKJGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)pyridine-4-carboxamide typically involves the reaction of 3-chloroaniline with pyridine-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)pyridine-4-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of N-(3-chlorophenyl)pyridine-4-carboxamide are best understood through comparisons with structurally related compounds. Below, we analyze key analogs based on substituent variations, heterocyclic cores, and functional group modifications.

Substituent Variations on the Phenyl Ring

Modifications to the phenyl group significantly alter reactivity, binding affinity, and metabolic stability.

Compound Substituent Key Differences Biological Implications
N-(3-Bromophenyl)pyridine-4-carboxamide Br (instead of Cl) Higher molecular weight and polarizability Potential for stronger halogen bonding; may exhibit distinct target selectivity
N-(3-Fluorophenyl)pyridine-4-carboxamide F (instead of Cl) Smaller atomic radius, higher electronegativity Enhanced metabolic stability due to reduced oxidative metabolism; possible improved pharmacokinetics
N-(3-Methylphenyl)pyridine-4-carboxamide CH₃ (instead of Cl) Increased lipophilicity, no halogen bonding Altered bioavailability; reduced target specificity compared to halogenated analogs
N-(4-Chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide Cl at para position, additional methoxyethoxy group Extended side chain on pyridine Improved solubility; modified steric interactions with targets (e.g., kinases)

Key Insight : Halogen substitution at the meta position optimizes a balance between lipophilicity and electronic effects, with chlorine offering a favorable compromise for drug-likeness. Fluorination enhances stability, while bromination may improve binding but increase toxicity risks.

Heterocyclic Core Modifications

Replacing the pyridine ring with other heterocycles alters conformational flexibility and hydrogen-bonding capacity.

Compound Core Structure Key Differences Biological Activity
N-(3-Chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-pyridine Rigid fused-ring system Enhanced enzyme inhibition (e.g., anti-inflammatory targets) due to planar geometry
N-(3-Chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine Reduced aromaticity, sulfur inclusion Potential antimicrobial activity via thione-mediated interactions
N-(3-Chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide Pyridazine Nitrogen-rich core Higher polarity; possible applications in CNS disorders due to improved blood-brain barrier penetration

Pyridazine and pyrazolo-pyridine analogs offer niche advantages in target-specific applications but may compromise synthetic accessibility.

Functional Group Modifications

Variations in the carboxamide group or adjacent substituents influence reactivity and target engagement.

Compound Modification Key Differences Impact
N-(3-Chlorophenyl)pyridine-4-carboxylic acid Carboxylic acid instead of carboxamide Ionizable at physiological pH Reduced cell permeability; utility as a prodrug or metal-chelating agent
N-(3-Chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide Piperidine-carboxamide with benzyl linkage Extended alkyl chain Improved selectivity for G-protein-coupled receptors (GPCRs)
N-(3-Chloro-4-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Oxazolo-pyridine with pyrazole Bulky substituents Steric hindrance reduces off-target effects; potential anticancer applications

Key Insight : The carboxamide group is critical for hydrogen-bonding interactions. Its replacement with carboxylic acid reduces membrane permeability, while piperidine or oxazolo-pyridine extensions enhance target specificity.

Tables of Key Data

Table 1: Comparative Physicochemical Properties

Compound LogP Molecular Weight Hydrogen Bond Donors
This compound 2.8 262.7 1
N-(3-Bromophenyl)pyridine-4-carboxamide 3.1 307.1 1
N-(3-Fluorophenyl)pyridine-4-carboxamide 2.4 246.2 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.